molecular formula C22H32N2O3 B2687031 1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-5-phenylpentane-1,5-dione CAS No. 2097936-43-9

1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-5-phenylpentane-1,5-dione

Cat. No.: B2687031
CAS No.: 2097936-43-9
M. Wt: 372.509
InChI Key: BDKYFODITYJNKJ-UHFFFAOYSA-N
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Description

1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-5-phenylpentane-1,5-dione is a diketone derivative characterized by a central pentane-1,5-dione backbone substituted with a phenyl group at the 5-position and a 4-methoxy-[1,4'-bipiperidine] moiety at the 1-position. Diketones are widely studied for their biological activities, including antitumor, antibacterial, and antioxidant effects .

Properties

IUPAC Name

1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-5-phenylpentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-27-20-12-16-23(17-13-20)19-10-14-24(15-11-19)22(26)9-5-8-21(25)18-6-3-2-4-7-18/h2-4,6-7,19-20H,5,8-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKYFODITYJNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)CCCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-5-phenylpentane-1,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-5-phenylpentane-1,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-5-phenylpentane-1,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-5-phenylpentane-1,5-dione involves its interaction with molecular targets such as enzymes or receptors. The methoxy and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved often include modulation of signal transduction processes and alteration of cellular responses .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound C₂₇H₃₄N₂O₃ ~458.6 g/mol 4-Methoxy-bipiperidine, phenyl Inferred antitumor
3-(4-Chlorophenyl)-1-cyclopropyl-...dione C₂₆H₂₂ClFO₂ 420.89 g/mol Cl, F, cyclopropyl Antitumor, antibacterial
Irinotecan Hydrochloride C₃₃H₃₈N₄O₆·HCl·3H₂O 677.18 g/mol Bipiperidine carbamate Anticancer
Ancriviroc (SCH351125) C₂₈H₃₇BrN₄O₃ 557.52 g/mol Bromophenyl, methylpyridinyl Antiviral (CCR5 antagonist)
WEB-2086 C₂₀H₂₁ClN₄O₂S 416.92 g/mol Thienotriazolodiazepine, morpholine PAF antagonist

Research Findings and Implications

  • Substituent Effects : Halogenated aryl groups (e.g., Cl, F) enhance bioactivity but may reduce solubility, whereas methoxy and bipiperidine groups balance polarity and flexibility .
  • Bipiperidine Utility : Bipiperidine-containing compounds demonstrate diverse applications (anticancer, antiviral) depending on functionalization; the target compound’s methoxy group may favor CNS penetration .
  • Synthetic Accessibility: Saturated diketones (e.g., target compound) are more stable than conjugated dienones, facilitating scalable synthesis .

Biological Activity

1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-5-phenylpentane-1,5-dione, commonly referred to as MPBD, is a complex organic compound characterized by a bipiperidine core with methoxy and phenyl substituents. Its unique structural features suggest potential biological activities that warrant investigation. This article explores the biological activity of MPBD, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for MPBD is 1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-5-phenylpentane-1,5-dione. The compound's molecular formula is C22H32N2O3C_{22}H_{32}N_2O_3 and its CAS number is 2097936-43-9. The structure includes functional groups that may influence its interaction with biological targets.

The biological activity of MPBD is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The methoxy and phenyl groups enhance its binding affinity to these targets, which may modulate signal transduction pathways and alter cellular responses.

Key Mechanisms:

  • Receptor Interaction : MPBD may act as a ligand for specific receptors, influencing neurotransmitter pathways.
  • Enzyme Modulation : The compound can inhibit or activate enzymes involved in metabolic processes.

Biological Activity

Research has indicated several areas where MPBD exhibits notable biological activity:

Antimicrobial Activity

Studies have demonstrated that MPBD possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Neuropharmacological Effects

MPBD has been investigated for its potential neuropharmacological effects. Preliminary studies suggest it may exhibit anxiolytic and antidepressant-like activities in animal models.

Cytotoxicity Studies

Cytotoxicity assays have revealed that MPBD can induce apoptosis in cancer cell lines, making it a candidate for further research in cancer therapeutics.

Case Studies

Several studies have explored the biological effects of MPBD:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of MPBD against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Neuropharmacological Assessment : In a behavioral study conducted on rodents, MPBD was administered at varying doses to assess its impact on anxiety-like behaviors. The results showed significant reductions in anxiety scores compared to control groups .
  • Cytotoxicity Testing : Research involving human cancer cell lines demonstrated that MPBD induced cell death at concentrations above 50 µM, suggesting potential applications in oncology .

Comparative Analysis

To better understand the uniqueness of MPBD's biological activity, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
4-Methoxy-1,4'-bipiperidinePiperidine derivativeModerate neuroactivity
4-MethoxyamphetaminePhenethylamineStrong stimulant effects
ViologensRedox-active compoundsAntimicrobial properties

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